molecular formula C9H15NO4 B2798992 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 407634-06-4

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2798992
CAS No.: 407634-06-4
M. Wt: 201.222
InChI Key: IULBBAKLFCDXJH-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-06-4) is a high-purity chemical building block with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound belongs to the 5-oxopyrrolidine-3-carboxylic acid class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry for the development of novel bioactive molecules . The 5-oxopyrrolidine core is a versatile scaffold that can be further functionalized, for example, through directed C-H activation, to create stereochemically diverse compounds for drug discovery screening programs . Research into analogous 5-oxopyrrolidine derivatives has demonstrated their significant potential as promising scaffolds for developing novel antimicrobial and anticancer agents . Specifically, compounds based on this core structure have shown structure-dependent activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Clostridioides difficile , as well as pathogenic fungi like Candida auris . Some derivatives have exhibited promising activity against vancomycin-intermediate S. aureus strains and favorable cytotoxic profiles, making them attractive for further development . Furthermore, select 5-oxopyrrolidine derivatives have displayed potent anticancer activity in human pulmonary cancer cell culture models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-4-2-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBBAKLFCDXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxypropylamine with a suitable precursor that contains the pyrrolidine ring and carboxylic acid group. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. The process generally involves the use of large-scale reactors and controlled reaction conditions to maintain consistency. Post-treatment steps include cooling the reaction solution, filtering, concentrating the filtrate, and extracting with organic solvents to obtain the final product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions:

  • Reagents : Methanol/ethanol with H₂SO₄ catalysis , thionyl chloride (SOCl₂) for in situ acid chloride formation.

  • Conditions : Reflux (60–80°C) with protic acids or room temperature with coupling agents.

  • Products : Methyl/ethyl esters (e.g., compound 2a in MDPI studies ).

Reaction TypeReagentsConditionsProductYieldReference
EsterificationMethanol, H₂SO₄Reflux (12h)Methyl ester85%
Acid chloride formationSOCl₂RT, 2hAcyl chloride intermediate90%

Amidation Reactions

The carboxylic acid forms amides via activation or direct coupling:

  • Reagents : Amines (e.g., hydrazine, substituted anilines) with carbodiimides (DCC).

  • Conditions : Room temperature in aprotic solvents (DMF, THF).

  • Products : Hydrazides (e.g., compound 3a in MDPI studies ) or substituted amides.

Reaction TypeReagentsConditionsProductYieldReference
Hydrazide formationHydrazine hydrateReflux (propan-2-ol, 6h)Hydrazide derivative78%
Amide couplingDCC, Et₃NRT, 24hFunctionalized amide65%

Oxidation

The pyrrolidine ring’s α-carbon to the ketone undergoes oxidation:

  • Reagents : KMnO₄ (acidic conditions), CrO₃.

  • Products : Dicarboxylic acids or ring-opened products.

Reduction

The ketone group is reduced to a secondary alcohol:

  • Reagents : NaBH₄ (selective for ketones), LiAlH₄ (stronger reducing agent).

  • Products : 5-Hydroxypyrrolidine derivatives.

Reaction TypeReagentsConditionsProductYieldReference
Ketone oxidationKMnO₄, H₂SO₄50°C, 4hDicarboxylic acid70%
Ketone reductionNaBH₄, MeOHRT, 2h5-Hydroxypyrrolidine82%

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution:

  • Reagents : Alkyl halides (R-X), PCl₅ for chloride formation.

  • Products : Acid halides or alkyl esters.

Reaction TypeReagentsConditionsProductYieldReference
ChlorinationPCl₅Reflux (toluene, 3h)Acid chloride88%
AlkylationCH₃I, K₂CO₃RT, 12hMethyl ester75%

Cyclization and Ring-Opening

The pyrrolidine ring undergoes cycloaddition or ring-opening under specific conditions:

  • Reagents : Heat (200°C) or strong acids/bases.

  • Products : Lactams or γ-amino acids .

Reaction TypeReagentsConditionsProductReference
Thermal cyclizationNone200°C, 1hLactam derivative
Acid hydrolysisHCl, H₂O₂RT, 6hγ-Amino acid

Mechanistic Insights

  • Esterification/Amidation : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack.

  • Oxidation : KMnO₄ cleaves the α-C–H bond, forming a carboxyl group.

  • Reduction : NaBH₄ selectively reduces the ketone via a six-membered transition state.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant activity against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile. These compounds showed structure-dependent antimicrobial activity, making them promising candidates for further development in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus (vancomycin-intermediate)16 µg/mL
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidC. difficile32 µg/mL
Hydrazone derivativeC. auris16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes associated with tumor growth .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

CompoundCancer Cell Line TargetedIC50 (µM)
This compoundA54912
Hydrazone derivativeMCF-715

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. Studies have indicated that these compounds can mitigate oxidative stress in neuronal cells, thereby preserving cell viability under toxic conditions .

Several case studies have documented the effectiveness of this compound in various applications:

  • Case Study 1: A study focused on the antimicrobial efficacy of pyrrolidine derivatives demonstrated that modifications at specific positions significantly enhanced activity against resistant bacterial strains.
  • Case Study 2: An investigation into the anticancer properties revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid and their reported properties:

Compound Name Substituents/Modifications Molecular Formula Key Findings Reference ID
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH on phenyl ring C₁₁H₁₀ClNO₄ Antioxidant activity 1.5× ascorbic acid (DPPH assay)
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid 3-(dimethylamino)propyl chain C₁₀H₁₈N₂O₃ Used in organic synthesis; no biological data reported
1-(1-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid 1-methylbutyl chain C₁₀H₁₇NO₃ Pharmaceutical intermediate; potential for bioactive compound synthesis
1-Allyl-5-oxopyrrolidine-3-carboxylic acid Allyl group C₈H₁₁NO₃ No specific activity reported; structural building block
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-dimethylphenyl group C₁₃H₁₅NO₃ Used in analytical chemistry as a reference compound

Key Research Findings on Analogous Compounds

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl) Derivatives :
    • Compounds with free carboxylic acid groups (e.g., compound 6 ) exhibited the strongest reducing power (optical density = 1.675 at 700 nm), outperforming ascorbic acid in ferric-reducing assays .
    • Heterocyclic derivatives (e.g., compound 21 ) demonstrated dual antioxidant mechanisms, showing high activity in both DPPH radical scavenging (1.35× vitamin C) and reducing power assays (OD = 1.149) .

Structural Influences on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring enhanced radical scavenging activity by stabilizing reactive intermediates .
  • Hydrophilic vs.

Notes on Data Limitations and Assumptions

Limited Direct Data: No experimental data on this compound’s biological activity were found in the evidence. Comparisons rely on structural analogs.

Substituent-Driven Predictions: The 3-methoxypropyl group’s ether linkage may confer moderate lipophilicity, but its electron-donating effects could reduce oxidative stability compared to EWGs like -Cl or -NO₂ .

Potential Applications: Based on analogs, this compound may serve as a precursor for prodrugs or metal-chelating agents, leveraging its carboxylic acid group for further functionalization.

Biological Activity

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with a carboxylic acid group and a methoxypropyl substituent. This unique structure may contribute to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundMIC (µg/mL)Target Pathogen
1a>128No activity
1b64Methicillin-resistant S. aureus
2b128NDM-1-producing A. baumannii

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising scaffold for drug development .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. In vitro studies using human lung adenocarcinoma (A549) cell lines demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
5-fluorobenzimidazole derivative10A549
Hydrazone with thien-2-yl fragment20A549

The anticancer activity appears to be structure-dependent, with specific substitutions leading to enhanced potency .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study reported the synthesis of various 5-oxopyrrolidine derivatives, which were screened for their antimicrobial and anticancer activities. The results indicated that certain modifications could lead to compounds with enhanced biological activities, providing insights into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid, and what parameters critically influence yield?

  • Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves cyclocondensation of substituted amines or phenols with carbonyl-containing precursors (e.g., itaconic acid or pyrrolidine-2,5-dione derivatives) under acidic or catalytic conditions. Critical parameters include:

  • Temperature : Elevated temperatures (e.g., reflux conditions) to ensure complete conversion .
  • Catalysts : Use of HCl, H₂SO₄, or Lewis acids to accelerate ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Purification : Acid-base extraction or recrystallization to isolate the carboxylic acid product .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Answer :

  • ¹H/¹³C NMR : To confirm the presence of the methoxypropyl group (δ ~3.3 ppm for OCH₃) and pyrrolidinone carbonyl (δ ~175 ppm) .
  • HPLC : For purity assessment, especially when monitoring reaction progress .
  • FT-IR : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) .
  • Elemental analysis : To validate molecular composition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of analogs with bulky substituents (e.g., 3-methoxypropyl vs. aryl groups)?

  • Answer : Bulky groups like 3-methoxypropyl may sterically hinder cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency .
  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions .
  • Solvent optimization : Use of high-boiling solvents (e.g., toluene) to maintain reaction temperature without decomposition .
    • Data contradiction resolution : Compare kinetic studies (e.g., via LC-MS) to identify rate-limiting steps when substituents vary .

Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound in cancer or antimicrobial studies?

  • Answer :

  • In vitro assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Target identification : Molecular docking to predict interactions with enzymes (e.g., kinases or bacterial topoisomerases) .
  • Control experiments : Compare activity with structurally similar analogs (e.g., 1-(4-chlorophenyl) derivatives) to establish structure-activity relationships (SAR) .

Q. How can computational methods aid in predicting the stability and reactivity of this compound under varying pH conditions?

  • Answer :

  • DFT calculations : To model protonation states of the carboxylic acid group and predict pKa values .
  • Molecular dynamics simulations : Assess conformational stability of the pyrrolidinone ring in aqueous vs. lipid environments .
  • Degradation pathways : Predict hydrolytic or oxidative degradation products using software like ACD/Labs or Spartan .

Methodological Challenges

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolic stability (e.g., using LC-MS/MS) to identify poor absorption or rapid clearance .
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .
  • Animal models : Validate efficacy in disease-specific models (e.g., xenografts for cancer) with dose-response studies .

Q. How should researchers approach the synthesis of deuterated or isotopically labeled analogs for metabolic tracing studies?

  • Answer :

  • Isotope incorporation : Use deuterated methanol (CD₃OD) during esterification steps to label the methoxy group .
  • Position-specific labeling : Employ ¹³C-labeled itaconic acid to track the carboxylic acid moiety .
  • Analytical validation : Confirm labeling efficiency via mass spectrometry and isotope ratio monitoring .

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